KCNK13-IN-1

Description

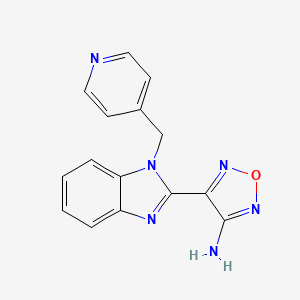

The exact mass of the compound 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is 292.10725903 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c16-14-13(19-22-20-14)15-18-11-3-1-2-4-12(11)21(15)9-10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXADAVBNVFYEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)C4=NON=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KCNK13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potassium channel KCNK13, its inhibitors, and their mechanism of action. The content is structured to serve as a valuable resource for professionals in the fields of neuroscience, immunology, and drug discovery.

Introduction to KCNK13 (THIK-1)

Potassium channel subfamily K member 13 (KCNK13), also known as Tandem pore domain Halothane-Inhibited K+ channel 1 (THIK-1) or K2P13.1, is a member of the two-pore domain potassium (K2P) channel family.[1][2] These channels are characterized by having two pore-forming P-loops in a single subunit and function as dimers to form a potassium-selective pore. KCNK13 is a "leak" channel, contributing to the background potassium conductance that is crucial for establishing and maintaining the resting membrane potential in cells.[1][2]

Initially identified in the rat brain, KCNK13 is expressed in various tissues, but in humans, its expression is most prominently and specifically found in microglia, the resident immune cells of the central nervous system (CNS).[3][4] This microglia-specific expression profile has positioned KCNK13 as a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.[3][4]

Functionally, KCNK13 plays a significant role in regulating cellular excitability.[1] In microglia, its activity influences membrane potential, which in turn governs key cellular processes such as surveillance, ramification, and the inflammatory response.[2] Dysregulation of KCNK13 has been implicated in a range of pathologies including Alzheimer's disease, Parkinson's disease, and alcohol dependence.[2][3][5]

The Core Mechanism of Action of KCNK13 Inhibitors

The primary mechanism of action for KCNK13 inhibitors is the direct blockade of the channel's pore, thereby preventing the efflux of potassium ions from the cell.[1] This inhibition of the outward potassium current leads to a depolarization of the cell membrane. The functional consequences of this membrane depolarization are cell-type specific. For instance, in neurons, it can lead to increased excitability, while in microglia, it modulates their inflammatory responses.[1]

A key downstream effect of KCNK13 inhibition in microglia is the suppression of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3][4] The activation of the NLRP3 inflammasome is a critical step in the innate immune response and is known to be dependent on potassium efflux. By blocking this efflux, KCNK13 inhibitors prevent the assembly and activation of the inflammasome, which in turn inhibits the cleavage of pro-caspase-1 to its active form, caspase-1. Consequently, the maturation and release of the potent pro-inflammatory cytokine interleukin-1β (IL-1β) are significantly reduced.[3][4][6]

Quantitative Data on KCNK13 Inhibitors

The following table summarizes the available quantitative data for publicly disclosed KCNK13 inhibitors. The data is primarily derived from in vitro assays.

| Compound | Target | Assay Type | IC50 | Species | Reference |

| CVN293 | KCNK13 | Thallium Flux | 41.0 ± 8.1 nM | Human | [3] |

| KCNK13 | Thallium Flux | 28 ± 0.7 nM | Mouse | [3][6] | |

| IL-1β Release | ELISA | 24 nM | Mouse | ||

| KCNK2 (TREK-1) | Thallium Flux | >30,000 nM | Human | [3] | |

| KCNK6 (TWIK-2) | Thallium Flux | >30,000 nM | Human | ||

| C101248 | KCNK13 | Not Specified | ~50 nM | Human | [4] |

| KCNK13 | Not Specified | ~50 nM | Mouse | [4] | |

| TREK-1 | Not Specified | Inactive | Not Specified | [4] | |

| TWIK-2 | Not Specified | Inactive | Not Specified | [4] | |

| Kv2.1 | Not Specified | Inactive | Not Specified | [4] | |

| Compound 1 | KCNK13 | Thallium Flux | 46 nM | Human | [3] |

| KCNK13 | Thallium Flux | 49 nM | Mouse | [3] | |

| IL-1β Release | ELISA | 106 nM | Mouse | [3] |

Signaling Pathways and Experimental Workflows

KCNK13 Signaling Pathway

The following diagram illustrates the known upstream regulators and downstream effectors of the KCNK13 channel, with a focus on its role in microglial NLRP3 inflammasome activation.

Caption: KCNK13 signaling pathway in microglia.

Experimental Workflow for KCNK13 Inhibitor Discovery

The diagram below outlines a typical high-throughput screening (HTS) and lead optimization workflow for the discovery of novel KCNK13 inhibitors.

Caption: KCNK13 inhibitor discovery workflow.

Detailed Experimental Protocols

Thallium Flux Assay for KCNK13 Inhibition

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open KCNK13 channels.

Principle: HEK293 cells stably expressing KCNK13 are loaded with a thallium-sensitive fluorescent dye. The constitutive activity of KCNK13 allows Tl+ to enter the cell, bind to the dye, and cause an increase in fluorescence. Inhibitors of KCNK13 block Tl+ entry, thus preventing the fluorescence increase.

Materials:

-

HEK293 cells stably expressing human or mouse KCNK13

-

Black, clear-bottom 384-well microplates

-

Thallium-sensitive dye (e.g., FluoZin-2, AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

-

Compound plates with serially diluted test compounds

-

Stimulus buffer containing thallium sulfate (B86663) (e.g., 2 mM Tl2SO4 in assay buffer)

-

Fluorescence plate reader with kinetic read capabilities and liquid handling

Procedure:

-

Cell Plating: Seed the KCNK13-expressing HEK293 cells into 384-well plates at a density that forms a confluent monolayer overnight.

-

Dye Loading:

-

Remove the cell culture medium.

-

Add loading buffer containing the thallium-sensitive dye to each well.

-

Incubate the plate in the dark at room temperature for approximately 60-90 minutes.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing the desired concentrations of test compounds or vehicle control to the wells.

-

Incubate for 10-30 minutes at room temperature.

-

-

Thallium Stimulation and Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Initiate kinetic reading of fluorescence.

-

After establishing a baseline reading, add the thallium-containing stimulus buffer to all wells.

-

Continue to measure the fluorescence intensity kinetically for 1-3 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to control wells (vehicle-treated for 100% activity and a maximally inhibiting concentration of a known inhibitor for 0% activity).

-

Generate dose-response curves and calculate IC50 values for the test compounds.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of KCNK13 channel activity and its modulation by inhibitors.

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a single HEK293 cell expressing KCNK13. The membrane patch is then ruptured to allow electrical access to the whole cell. The current flowing through the KCNK13 channels is recorded in response to a series of voltage steps.

Materials:

-

HEK293 cells expressing KCNK13, plated on glass coverslips

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling pipettes

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Test compounds dissolved in the external solution.

Procedure:

-

Pipette Preparation: Pull glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Approach and Seal Formation:

-

Mount a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Under microscopic guidance, approach a cell with the pipette while applying positive pressure.

-

Upon contact with the cell, release the positive pressure to facilitate the formation of a giga-ohm seal.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) and record the resulting currents.

-

Establish a stable baseline recording of KCNK13 current.

-

-

Compound Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Data Analysis:

-

Measure the amplitude of the KCNK13 current at a specific voltage before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a dose-response curve and determine the IC50 value.

-

Conclusion

KCNK13 has emerged as a highly specific and promising target for the modulation of microglial activity in the context of neuroinflammatory diseases. The mechanism of action of its inhibitors, centered on the blockade of potassium efflux and subsequent suppression of the NLRP3 inflammasome, offers a targeted approach to mitigating neuroinflammation. The availability of robust in vitro assays, such as the thallium flux and patch-clamp techniques, facilitates the discovery and characterization of novel KCNK13 inhibitors. Further research and development in this area hold the potential to deliver new therapeutic options for a range of debilitating neurological disorders.

References

- 1. What are KCNK13 inhibitors and how do they work? [synapse.patsnap.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Discovery of CVN293, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KCNK13 potassium channels in the ventral tegmental area of rats are important for excitation of VTA neurons by ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

KCNK13 (THIK-1) in Alzheimer's Disease: A Technical Guide for Researchers

Executive Summary: Neuroinflammation, mediated significantly by microglial cells, is a key pathological feature of Alzheimer's disease (AD). The two-pore domain potassium channel KCNK13, also known as THIK-1 (Tandem pore domain halothane-inhibited K+ channel 1), has emerged as a critical regulator of microglial activity and neuroinflammatory processes. Predominantly expressed in microglia within the central nervous system, KCNK13 is implicated in the activation of the NLRP3 inflammasome, a central component of the innate immune response. Multiple studies have demonstrated a significant upregulation of KCNK13 expression in the brains of Alzheimer's patients and in animal models of the disease. This guide provides a comprehensive overview of KCNK13's role in AD, summarizing quantitative expression data, detailing key experimental protocols for its study, and visualizing its involvement in pathological signaling pathways.

Quantitative Expression of KCNK13 in Alzheimer's Disease

Recent research has consistently shown an elevated expression of KCNK13 in the context of Alzheimer's disease. This upregulation is observed at both the mRNA and protein levels and is closely associated with the progression of AD pathology. The increase in expression is also linked to epigenetic changes, specifically the downregulation of DNA methylation of the KCNK13 gene in AD.[1][2]

Human Post-Mortem Brain Studies

Analysis of post-mortem brain tissue from individuals with Alzheimer's disease reveals a significant increase in KCNK13 expression compared to non-demented controls. This elevation is particularly noted in advanced stages of the disease.

| Brain Region | AD Stage | Change in KCNK13 mRNA Expression | Method | Reference |

| Cortical Regions | Advanced AD | Significant elevation (p≤0.01) | qRT-PCR | [3] |

| Cortical Regions | Moderate AD | No significant elevation | qRT-PCR | [3] |

| Cortical Regions | Alzheimer's Disease | 0.454 log₂ fold change increase | NETSseq | [4] |

Data presented is a summary of findings from referenced studies. Specific fold-change values may vary based on the exact cortical region and patient cohort.

Animal Model Studies

Studies using animal models that represent Alzheimer's disease pathology also show a substantial upregulation of KCNK13. This is often observed alongside increased levels of glial activation markers and components of the NLRP3 inflammasome pathway.[1][2][3]

| Animal Model | Condition | Change in KCNK13 mRNA Expression | Method | Reference |

| Aβo-injected model | Day 7 post-injection | Significantly higher (p≤0.05) | qRT-PCR | [3] |

Aβo refers to amyloid-beta oligomers. This model mimics the early inflammatory response to amyloid pathology.

KCNK13 Signaling and Pathophysiological Role in AD

KCNK13 plays a pivotal role in microglial function and the neuroinflammatory cascade characteristic of Alzheimer's disease. Its primary function is to provide a "leak" potassium current that helps maintain the resting membrane potential of microglia.[5] In AD, the upregulation of KCNK13 is linked to the activation of the NLRP3 inflammasome.[1][2][3]

KCNK13-NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a multi-step process that is critically dependent on potassium efflux from the cell, a process facilitated by KCNK13.[4][6]

-

Priming: Pathological triggers in AD, such as amyloid-beta oligomers, stimulate Toll-like receptors (TLRs) on microglia. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB pathway.[4]

-

Activation: The increased expression and activity of KCNK13 channels lead to a significant efflux of potassium (K+) ions from the microglia.[6] This decrease in intracellular K+ concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome complex.[4]

-

Cytokine Maturation: The activated inflammasome cleaves pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell, perpetuating the neuroinflammatory cycle.[4]

Key Experimental Protocols

The study of KCNK13 in Alzheimer's disease involves a range of molecular and cellular biology techniques. Below are detailed methodologies for common experiments.

General Experimental Workflow

A typical investigation into KCNK13 expression and function follows a logical progression from tissue acquisition to functional analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify KCNK13 mRNA expression levels in brain tissue.[1]

-

RNA Extraction: Isolate total RNA from homogenized brain tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for KCNK13, a suitable housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Thermocycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Data Analysis: Calculate the relative expression of KCNK13 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Automated Capillary Electrophoresis Immunoblotting (Western Blot)

This method is used to determine THIK-1 protein expression levels.[1]

-

Protein Extraction: Homogenize brain tissue samples in RIPA lysis buffer containing protease inhibitors.[7] Centrifuge the samples to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[7]

-

Sample Preparation: Dilute protein samples to a final concentration of 0.2-1.0 mg/mL in the provided sample buffer. Heat the samples at 95°C for 5 minutes.

-

Automated Immunoblotting: Load the prepared samples, primary antibody (anti-KCNK13), secondary antibody, and chemiluminescent substrate into a capillary-based immunoblotting system (e.g., Wes, ProteinSimple).

-

Data Analysis: The system automatically performs size-based protein separation, immunoprobing, and detection. Analyze the resulting electropherograms to quantify the chemiluminescent signal, which is proportional to the amount of target protein. Normalize the data to a loading control (e.g., β-actin or tubulin).

Pyrosequencing for DNA Methylation Analysis

This protocol assesses the methylation status of the KCNK13 gene, providing insight into epigenetic regulation.[1]

-

DNA Extraction: Isolate genomic DNA from brain tissue samples.

-

Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the specific CpG island region of interest within the KCNK13 gene from the bisulfite-converted DNA using biotinylated primers.

-

Pyrosequencing: Immobilize the biotinylated PCR product on streptavidin-coated beads. The beads are then washed, and the DNA is denatured to yield single-stranded templates. The sequencing primer is annealed, and the sample is placed in a pyrosequencing instrument. The instrument dispenses one deoxynucleotide triphosphate (dNTP) at a time. Incorporation of a dNTP triggers a light-emitting enzymatic cascade, which is detected by the instrument.

-

Data Analysis: The resulting pyrogram shows peaks of light corresponding to the incorporation of specific nucleotides. The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine to thymine (B56734) (representing the original unmethylated cytosine).

KCNK13 as a Therapeutic Target

The consistent upregulation of KCNK13 in Alzheimer's disease and its crucial role in driving microglial-mediated neuroinflammation make it a promising therapeutic target.[1][2][3] Specific pharmacological inhibition of the THIK-1 channel could potentially dampen the chronic inflammatory state in the AD brain.[1] By blocking K+ efflux, KCNK13 inhibitors may prevent the activation of the NLRP3 inflammasome, thereby reducing the production and release of damaging pro-inflammatory cytokines like IL-1β.[1][3][4] This approach offers a targeted strategy to modulate neuroinflammation, a core component of AD pathology.[8]

References

- 1. Elevated Expression of Two Pore Potassium Channel THIK-1 in Alzheimer's Disease: An Inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - KCNK13 [maayanlab.cloud]

- 6. The two pore potassium channel THIK‐1 regulates NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Discovery of CVN293, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KCNK13 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, are key players in orchestrating this inflammatory response. A growing body of evidence highlights the significance of ion channels in modulating microglial function. Among these, the two-pore domain potassium (K2P) channel KCNK13, also known as THIK-1 (Tandem-pore domain Halothane-Inhibited K+ channel 1), has emerged as a crucial regulator of microglial activity and neuroinflammatory processes. This technical guide provides an in-depth overview of the role of KCNK13 in neuroinflammation, focusing on its function in microglia, its involvement in signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction: KCNK13 (THIK-1) - A Key Regulator of Microglial Function

The KCNK13 gene encodes the THIK-1 protein, a member of the two-pore domain potassium (K2P) channel family.[1] These channels are known to form "leak" potassium currents that are instrumental in setting the resting membrane potential of cells.[1] In the central nervous system, THIK-1 is predominantly and highly expressed in microglia.[2][3] This specific expression pattern points towards a specialized role for THIK-1 in regulating the unique functions of these brain-resident immune cells.

THIK-1 is tonically active in microglia, contributing significantly to the maintenance of their negative resting membrane potential.[4][5] This electrical property is not merely a passive cellular feature; it is intrinsically linked to a variety of microglial activities, including their ramification, surveillance of the brain parenchyma, and phagocytic capacity.[6][7] Consequently, the modulation of THIK-1 channel activity has profound implications for microglial behavior in both healthy and diseased states.

Recent studies have shown a significant upregulation of KCNK13 expression in the brains of patients with Alzheimer's disease (AD) and Parkinson's disease (PD), suggesting its involvement in the neuroinflammatory processes that characterize these disorders.[8] The channel's role in mediating potassium efflux, a critical step in the activation of the NLRP3 inflammasome, further solidifies its position as a key player in the neuroinflammatory cascade.[9][10]

KCNK13 Signaling in Neuroinflammation: The NLRP3 Inflammasome Axis

A pivotal role of KCNK13 in neuroinflammation is its involvement in the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[9] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[9][10]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression.

-

Activation (Signal 2): A variety of stimuli, including extracellular ATP, can trigger this second step. A key event in NLRP3 activation is the efflux of potassium ions (K+) from the cell, leading to a decrease in intracellular K+ concentration.

KCNK13, as a major potassium channel in microglia, directly facilitates this crucial potassium efflux.[9] By allowing K+ to leave the cell, THIK-1 channels contribute to the intracellular environment required for the assembly and activation of the NLRP3 inflammasome complex. This ultimately results in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[10]

The signaling pathway can be visualized as follows:

Caption: KCNK13 signaling pathway in NLRP3 inflammasome activation.

Quantitative Data on KCNK13 in Neuroinflammation

The following tables summarize key quantitative findings from studies investigating the role of KCNK13 in neuroinflammation.

Table 1: KCNK13 (THIK-1) Expression in Neurodegenerative Diseases

| Disease | Brain Region | Cell Type | Change in Expression | Method | Reference |

| Alzheimer's Disease | Frontal Cortex | Microglia | Significantly Increased (0.454 log2 fold change) | NETSseq | [2] |

| Alzheimer's Disease | Postmortem Brain | Glia | Substantial Upregulation | qPCR | [8] |

| Parkinson's Disease | Postmortem Brain | Glia | Increased Expression | qPCR | [8] |

Table 2: Effects of KCNK13 Inhibition on IL-1β Release

| Model System | Treatment | Inhibition of IL-1β Release | Method | Reference |

| Rat Hippocampal Slices | LPS + ATP + Quinine (200 µM) | Significant Reduction | ELISA | [10] |

| Rat Hippocampal Slices | LPS + ATP + Bupivacaine (50 µM) | Significant Reduction | ELISA | [10] |

| THIK-1 KO Mouse Slices | LPS + ATP | Significant Reduction | ELISA | [10] |

| Adult Mouse Microglia | LPS + ATP + C101248 (0.1 and 1 µM) | Significant Attenuation | ELISA | [2] |

| Human Brain Slices | ATP + C100814 | Strong Suppression | ELISA | [4] |

Table 3: Electrophysiological Properties of THIK-1 in Microglia

| Parameter | Value | Cell Type/Condition | Method | Reference |

| Single-channel conductance | ~5 pS at +100 mV | Rodent Microglia | Patch-clamp | [2] |

| IC50 of C101248 | 0.147 µM | HEK-hTHIK-1 cells | Automated Patch-clamp | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of KCNK13 and neuroinflammation.

Whole-Cell Patch-Clamp Electrophysiology of Microglial THIK-1 Currents

This protocol is adapted from methodologies described for recording ion channel activity in microglia.[11][12][13][14]

Objective: To record and characterize THIK-1 currents in microglia in acute brain slices.

Workflow Diagram:

Caption: Workflow for whole-cell patch-clamp recording of microglia.

Materials:

-

Vibratome

-

Dissection tools

-

Carbogen gas (95% O2, 5% CO2)

-

Artificial cerebrospinal fluid (aCSF), ice-cold for slicing and room temperature for recovery and recording.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for patch pipettes.

-

Intracellular solution.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal (e.g., mouse or rat).

-

Rapidly remove the brain and place it in ice-cold, carbogenated slicing aCSF.

-

Prepare 250-300 µm thick brain slices (e.g., hippocampal) using a vibratome.[7]

-

Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[6]

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with carbogenated aCSF.

-

Identify microglia based on morphology (small soma with ramified processes) or fluorescent reporters (if using transgenic animals).[5]

-

Pull patch pipettes with a resistance of 3-6 MΩ and fill with intracellular solution.

-

Approach a microglia with the patch pipette and apply positive pressure.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[14]

-

Record currents in voltage-clamp mode. A voltage ramp protocol (e.g., from -120 mV to +40 mV) can be used to determine the current-voltage relationship.

-

-

Data Analysis:

-

Analyze the recorded currents to determine properties such as current density, reversal potential, and sensitivity to specific blockers (e.g., quinine, bupivacaine, or novel THIK-1 inhibitors).

-

Calcium Imaging in Microglia

This protocol is based on general principles of calcium imaging in glial cells.[15][16][17][18]

Objective: To measure changes in intracellular calcium concentration in microglia in response to stimuli.

Materials:

-

Transgenic mice expressing a genetically encoded calcium indicator (GECI) in microglia (e.g., Cx3cr1-CreER x GCaMP) or calcium-sensitive dyes.[7]

-

Two-photon microscope.

-

Acute brain slices or in vivo cranial window preparation.

-

Perfusion system with aCSF.

Procedure:

-

Preparation:

-

Prepare acute brain slices from GECI-expressing mice as described in the electrophysiology protocol.

-

Alternatively, for in vivo imaging, prepare a cranial window over the brain region of interest.

-

-

Imaging:

-

Place the preparation under the two-photon microscope.

-

Identify microglia expressing the GECI.

-

Acquire baseline fluorescence images over time.

-

Apply stimuli (e.g., ATP) via the perfusion system.

-

Continue to acquire images to capture changes in fluorescence intensity, which correlate with changes in intracellular calcium.

-

-

Data Analysis:

-

Measure the change in fluorescence (ΔF/F0) over time in regions of interest (e.g., microglial soma and processes).

-

Quantify parameters such as the frequency, amplitude, and duration of calcium transients.

-

Cytokine Release Assay (ELISA)

This protocol is adapted from methods used to measure IL-1β release from brain tissue and cultured cells.[10][19][20][21][22]

Objective: To quantify the amount of IL-1β released from microglia or brain slices following stimulation and/or treatment with THIK-1 inhibitors.

Materials:

-

Acute brain slices or cultured microglia.

-

LPS and ATP for stimulation.

-

THIK-1 inhibitors.

-

ELISA kit for IL-1β.

-

Plate reader.

Procedure:

-

Sample Preparation:

-

For brain slices, incubate them in aCSF.

-

For cultured microglia, plate them in appropriate culture medium.

-

-

Stimulation and Treatment:

-

Prime the cells/slices with LPS (e.g., 100 ng/ml to 10 µg/ml) for a few hours.

-

Add the THIK-1 inhibitor at the desired concentration for a short pre-incubation period (e.g., 30 minutes).

-

Add the activation stimulus, ATP (e.g., 1-5 mM).

-

Incubate for the desired time (e.g., 1-3 hours).

-

-

ELISA:

-

Collect the supernatant (aCSF or culture medium).

-

Perform the ELISA for IL-1β according to the manufacturer's instructions.

-

Read the absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the concentration of IL-1β in each sample based on a standard curve.

-

Normalize the data as needed (e.g., to the amount of protein in the tissue).

-

Compare the amount of IL-1β released between different treatment groups.

-

Immunofluorescence Staining for THIK-1 in Brain Tissue

This protocol is based on standard immunofluorescence procedures for brain tissue.[3][23][24][25][26]

Objective: To visualize the expression and localization of THIK-1 protein in microglia within brain tissue.

Materials:

-

Paraformaldehyde (PFA) fixed, cryoprotected brain sections.

-

Primary antibody against THIK-1.

-

Primary antibody against a microglial marker (e.g., Iba1).

-

Fluorescently labeled secondary antibodies.

-

Blocking solution (e.g., normal goat serum with Triton X-100 in PBS).

-

Mounting medium with DAPI.

-

Fluorescence or confocal microscope.

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Cut 20-40 µm thick sections on a cryostat.

-

-

Staining:

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with blocking solution for at least 1 hour.

-

Incubate with primary antibodies (anti-THIK-1 and anti-Iba1) diluted in blocking solution overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Wash the sections in PBS.

-

Mount the sections on slides with mounting medium containing DAPI.

-

-

Imaging:

-

Image the sections using a fluorescence or confocal microscope.

-

Assess the co-localization of the THIK-1 signal with the Iba1 signal to confirm its expression in microglia.

-

Conclusion and Future Directions

KCNK13 (THIK-1) has unequivocally been established as a critical regulator of microglial function and a key contributor to neuroinflammatory processes, particularly through its role in NLRP3 inflammasome activation. Its specific expression in microglia makes it an attractive therapeutic target for neurodegenerative diseases where neuroinflammation is a driving factor. The development of potent and selective THIK-1 inhibitors offers a promising avenue for modulating microglial activity and mitigating the detrimental effects of chronic neuroinflammation.

Future research should continue to explore the intricate mechanisms by which THIK-1 activity is regulated in microglia and its precise contribution to the pathophysiology of various neurodegenerative diseases. Further preclinical studies using selective THIK-1 inhibitors are warranted to validate its therapeutic potential. The detailed methodologies provided in this guide are intended to support these efforts and accelerate the translation of basic research findings into novel therapies for a range of debilitating neurological disorders.

References

- 1. Gene - KCNK13 [maayanlab.cloud]

- 2. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pub.dzne.de [pub.dzne.de]

- 5. Differential contribution of THIK-1 K+ channels and P2X7 receptors to ATP-mediated neuroinflammation by human microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. The two pore potassium channel THIK-1 regulates NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Whole-Cell Patch-Clamp Recording of Hippocampal Microglia from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Labeling Microglia with Genetically Encoded Calcium Indicators | Springer Nature Experiments [experiments.springernature.com]

- 17. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Istanbul University Press [iupress.istanbul.edu.tr]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 21. bit.bio [bit.bio]

- 22. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 23. pharma.uzh.ch [pharma.uzh.ch]

- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 25. Immunofluorescence Staining on Mouse Embryonic Brain Sections [bio-protocol.org]

- 26. m.youtube.com [m.youtube.com]

KCNK13: A Novel Therapeutic Target for Amyotrophic Lateral Sclerosis (ALS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a critical unmet medical need for effective therapeutic interventions. Emerging research has identified neuroinflammation as a key contributor to the relentless progression of motor neuron death in ALS. At the forefront of this inflammatory cascade are microglia, the resident immune cells of the central nervous system. A promising and novel therapeutic target within this pathway is the two-pore domain potassium channel KCNK13, also known as THIK-1. This technical guide provides a comprehensive overview of KCNK13 as a therapeutic target for ALS, consolidating the current understanding of its role in the disease, preclinical evidence for its inhibition, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction to KCNK13

KCNK13 is a member of the two-pore domain potassium (K2P) channel family, which is responsible for background or "leak" potassium currents.[1] These currents are crucial for establishing and maintaining the resting membrane potential in various cell types, thereby regulating cellular excitability.[1] In the central nervous system, KCNK13 is predominantly expressed in microglia.[2][3] This selective expression makes it an attractive target for modulating microglial activity with potentially minimal off-target effects on other cell types, such as neurons.

The channel is an open rectifier, allowing potassium ions to flow out of the cell, a process that is critical for microglial function. KCNK13 activity is modulated by various factors, including signaling lipids and certain anesthetics.[1] Its role in neuroinflammation, particularly through the regulation of the NLRP3 inflammasome, has brought it to the forefront of therapeutic targeting for a range of neurodegenerative diseases.

The Role of KCNK13 in ALS Pathophysiology: A Focus on Neuroinflammation

While direct research on the role of KCNK13 in ALS motor neurons is still emerging, a strong body of evidence implicates its function in microglia as a central driver of the neuroinflammatory processes that characterize ALS pathology.

KCNK13 and Microglial Activation

In the context of neurodegenerative diseases, microglia transition from a homeostatic, neuroprotective state to a pro-inflammatory, neurotoxic phenotype. This activation is a hallmark of ALS. KCNK13 plays a pivotal role in this process. The efflux of potassium ions through KCNK13 channels is a critical upstream event for the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[2][4]

The KCNK13-NLRP3 Inflammasome Axis

The activation of the NLRP3 inflammasome is a multi-protein complex that triggers the maturation and release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). In ALS, elevated levels of IL-1β are associated with motor neuron damage and disease progression. By controlling potassium efflux, KCNK13 acts as a key regulator of NLRP3 inflammasome activation in microglia.[2][4]

The proposed signaling pathway is as follows:

Therapeutic Targeting of KCNK13 with CVN293

Given the central role of KCNK13 in neuroinflammation, its inhibition presents a compelling therapeutic strategy for ALS. The small molecule inhibitor CVN293, developed by Cerevance, is a potent and selective inhibitor of KCNK13.

Preclinical Evidence for CVN293 in ALS Models

Preclinical studies have provided strong proof-of-concept for the therapeutic potential of KCNK13 inhibition in ALS. Cerevance has reported that a KCNK13 inhibitor demonstrated efficacy in the SOD1-G93A mouse model of ALS, where it was shown to decelerate disease progression.[3] This finding directly implicates KCNK13 in the pathogenic cascade of ALS and validates it as a viable therapeutic target.

Pharmacokinetics and Brain Penetrance of CVN293

A critical factor for any CNS drug is its ability to cross the blood-brain barrier. CVN293 has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and significant brain penetration in preclinical models.[2]

Table 1: Preclinical Pharmacokinetic Parameters of CVN293

| Species | Route of Administration | Oral Bioavailability (%) | Brain to Plasma Ratio |

| Mouse | Oral (p.o.) | Data not publicly available | > 1 |

| Rat | Oral (p.o.) | Data not publicly available | > 1 |

Note: Specific quantitative data on oral bioavailability is not yet in the public domain. The brain to plasma ratio indicates efficient CNS penetration.

Clinical Development of CVN293

CVN293 has successfully completed a Phase 1 clinical trial in healthy volunteers, where it was found to be safe and well-tolerated.[5][6] The study also confirmed dose-dependent exposure and robust brain penetration in humans.[5][6] These positive results support the advancement of CVN293 into Phase 2 trials for neurodegenerative diseases, including ALS.[6]

Experimental Protocols for Studying KCNK13 in an ALS Context

To facilitate further research into the role of KCNK13 in ALS, this section provides detailed, adaptable protocols for key experiments.

Quantitative Real-Time PCR (qPCR) for KCNK13 Expression

This protocol is designed to quantify the mRNA expression levels of KCNK13 in post-mortem human spinal cord tissue or in the spinal cord of ALS mouse models.

Materials:

-

Spinal cord tissue (human post-mortem or mouse model)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)

-

qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

-

qPCR instrument

-

Primers for KCNK13 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Tissue Homogenization and RNA Extraction: Homogenize spinal cord tissue in lysis buffer and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for KCNK13 and the housekeeping gene, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Calculate the relative expression of KCNK13 using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Immunohistochemistry (IHC) for KCNK13 Protein Localization

This protocol allows for the visualization and localization of KCNK13 protein in spinal cord sections.

Materials:

-

Spinal cord sections (10-40 µm thick)

-

Primary antibody against KCNK13 (e.g., from Novus Biologicals, Alomone Labs)

-

Fluorophore-conjugated secondary antibody

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Antigen Retrieval: For paraffin-embedded sections, deparaffinize and rehydrate. Perform heat-induced epitope retrieval in citrate buffer.

-

Permeabilization and Blocking: Permeabilize sections with Triton X-100 and block non-specific binding with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary anti-KCNK13 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain with DAPI and mount sections on slides with mounting medium.

-

Imaging: Acquire images using a confocal microscope. Co-staining with cell-type specific markers (e.g., Iba1 for microglia, NeuN for neurons) can be performed to determine the cellular localization of KCNK13.

Electrophysiology: Whole-Cell Patch-Clamp Recording of KCNK13 Currents

This protocol is for recording KCNK13-mediated potassium currents from cultured motor neurons or microglia.

Materials:

-

Cultured motor neurons or microglia

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., artificial cerebrospinal fluid)

-

Internal solution (K+-based)

-

KCNK13 inhibitor (e.g., CVN293)

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.

-

Cell Identification: Identify a healthy cell for recording under a microscope.

-

Seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply a series of voltage steps to elicit ion channel currents.

-

Pharmacological Characterization: Perfuse the cells with a solution containing a KCNK13 inhibitor (e.g., CVN293) to confirm the contribution of KCNK13 to the recorded currents.

-

Data Analysis: Analyze the current-voltage relationship and the effect of the inhibitor on the recorded currents.

Future Directions and Conclusion

The targeting of KCNK13 represents a novel and promising therapeutic strategy for ALS. The selective expression of KCNK13 in microglia, coupled with its critical role in the neuroinflammatory cascade, provides a strong rationale for its inhibition. The preclinical efficacy of the KCNK13 inhibitor CVN293 in an ALS mouse model and its successful Phase 1 clinical trial further bolster the potential of this approach.

Future research should focus on:

-

Quantitative analysis of KCNK13 expression: Determining the expression levels of KCNK13 in post-mortem tissue from a larger cohort of ALS patients and at different stages of the disease in animal models.

-

Functional studies in motor neurons: Investigating the potential direct role of KCNK13 in motor neuron excitability and survival.

-

Combination therapies: Exploring the synergistic effects of KCNK13 inhibition with other therapeutic strategies for ALS.

References

- 1. axolbio.com [axolbio.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Frontiers | Integrative genetic and single cell RNA sequencing analysis provides new clues to the amyotrophic lateral sclerosis neurodegeneration [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

KCNK13 Channelopathies: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the KCNK13 (THIK-1) potassium channel, its role in neuroinflammatory diseases, and its potential as a therapeutic target.

Introduction

The two-pore domain potassium (K2P) channel, KCNK13, also known as THIK-1 (Tandem pore domain halothane-inhibited K+ channel 1), has emerged as a critical player in the landscape of neuroinflammation and associated pathologies. Predominantly expressed in microglia, the resident immune cells of the central nervous system, KCNK13 is instrumental in maintaining the resting membrane potential and regulating cellular excitability. Dysregulation of KCNK13 function is increasingly implicated in a range of neurodegenerative disorders, positioning it as a promising target for novel therapeutic interventions. This technical guide provides a comprehensive overview of KCNK13 channelopathies, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways in which it participates.

Core Concepts: KCNK13 Function and Pathophysiological Relevance

KCNK13 is a "leak" potassium channel, contributing to the background potassium conductance that is crucial for setting the resting membrane potential of microglia.[1] Its activity is modulated by various factors, including volatile anesthetics like halothane (B1672932) (inhibition) and arachidonic acid (activation).[1] In humans, KCNK13 expression is highly restricted to microglia.[2]

A growing body of evidence links KCNK13 to the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system.[3][4] Activation of the NLRP3 inflammasome in response to cellular danger signals, such as extracellular ATP, triggers a cascade of inflammatory events, including the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). A critical step in NLRP3 inflammasome activation is the efflux of potassium ions from the cell, a process in which KCNK13 plays a pivotal role.[3][5][6]

KCNK13 in Neurodegenerative Diseases

Dysregulation of KCNK13 expression and function has been observed in several neurodegenerative diseases, most notably Alzheimer's disease (AD) and Parkinson's disease (PD).

Alzheimer's Disease: Studies have shown a significant upregulation of KCNK13 expression in the brains of AD patients.[7] This increased expression is localized to microglia and is thought to contribute to the chronic neuroinflammation that is a hallmark of the disease.

Parkinson's Disease: Similar to AD, increased expression of KCNK13 has also been reported in the brains of PD patients, suggesting a common inflammatory mechanism involving this channel.[4]

Other Neurological Disorders: The role of KCNK13 is also being explored in other neurological conditions characterized by neuroinflammation, such as epilepsy and neuropathic pain.[3]

Quantitative Data Summary

A collection of essential quantitative data related to KCNK13 function, expression, and pharmacology is presented below for easy reference and comparison.

Table 1: Electrophysiological Properties of KCNK13 (THIK-1)

| Property | Value | Species/Cell Type | Reference |

| Single-Channel Conductance (-100 mV) | 3.0 ± 0.6 pS | Rat Trigeminal Ganglion Neurons | |

| Single-Channel Conductance (+100 mV) | 4.5 ± 0.6 pS | Rat Trigeminal Ganglion Neurons |

Table 2: KCNK13 (THIK-1) Expression in Neurodegenerative Diseases

| Disease | Brain Region | Fold Change (log2) | Cell Type | Reference |

| Alzheimer's Disease | Parietal and Entorhinal Cortex, Middle Temporal Gyrus | 0.454 | Microglia |

Table 3: Pharmacology of KCNK13 (THIK-1) Inhibitors

| Compound | IC50 | Species | Assay Type | Reference |

| C101248 | ~50 nM | Human, Mouse | Thallium Influx | |

| CVN293 | 41.0 ± 8.1 nM | Human | Thallium Influx | [8] |

| CVN293 | 28 ± 0.7 nM | Mouse | Thallium Influx | [8] |

| Benzimidazolyl-oxadiazole 1 | 46 nM | Human | Not Specified | [8] |

| Benzimidazolyl-oxadiazole 1 | 49 nM | Mouse | Not Specified | [8] |

| Bupivacaine | >50% inhibition at 100 µM | Rat | Whole-cell current | |

| Quinidine | >50% inhibition at 50 µM | Rat | Whole-cell current | |

| Gadolinium | Inhibits KCNK13 currents | Rat | Whole-cell current | [2] |

| Halothane | Inhibits KCNK13 currents | Rat | Whole-cell current | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving KCNK13 and a typical experimental workflow for its investigation.

Caption: KCNK13-mediated NLRP3 inflammasome activation pathway in microglia.

Caption: Experimental workflow for investigating KCNK13 channelopathies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of KCNK13.

Whole-Cell Patch-Clamp Recording of KCNK13 Currents in Microglia

Objective: To measure KCNK13-mediated potassium currents in primary microglia or cultured microglial cell lines.

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Perfusion system

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (K-gluconate based)

-

KCNK13 modulators (e.g., arachidonic acid, halothane, specific inhibitors)

Protocol:

-

Cell Preparation: Isolate primary microglia from rodent brains or culture a suitable microglial cell line (e.g., BV-2) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Recording Setup: Place the coverslip with microglia in a recording chamber on the microscope stage and perfuse with aCSF at a constant rate.

-

Cell Targeting: Identify a single, healthy microglial cell under the microscope.

-

Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit KCNK13 currents.

-

Pharmacology: Apply KCNK13 modulators to the bath solution to characterize their effects on the recorded currents.

Immunofluorescence Staining for KCNK13 in Brain Tissue

Objective: To visualize the expression and localization of KCNK13 protein in microglia within brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Primary antibody against KCNK13

-

Secondary antibody conjugated to a fluorophore

-

Microglial marker antibody (e.g., Iba1)

-

DAPI for nuclear counterstaining

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix and permeabilize frozen sections.

-

Antigen Retrieval (for paraffin (B1166041) sections): Heat the sections in a citrate (B86180) buffer to unmask the antigenic epitopes.

-

Blocking: Incubate the sections in blocking solution for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-KCNK13 antibody and the anti-Iba1 antibody overnight at 4°C.

-

Washing: Wash the sections multiple times with PBS to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Incubate the sections with DAPI to stain the cell nuclei.

-

Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize under a fluorescence microscope.

Quantitative PCR (qPCR) for KCNK13 mRNA Expression

Objective: To quantify the relative expression levels of KCNK13 mRNA in brain tissue or isolated microglia.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for KCNK13 and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Isolate total RNA from brain tissue homogenates or cultured microglia using a commercial RNA extraction kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer or a fluorometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, KCNK13-specific primers, a reference gene primer pair, and the qPCR master mix.

-

Real-time PCR: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of KCNK13 mRNA normalized to the reference gene using the ΔΔCt method.

Conclusion and Future Directions

The KCNK13 potassium channel represents a pivotal nexus in the complex interplay of purinergic signaling and neuroinflammation. Its specific expression in microglia and its crucial role in NLRP3 inflammasome activation make it a highly attractive therapeutic target for a spectrum of neurodegenerative and neurological disorders. The development of potent and selective KCNK13 modulators holds significant promise for mitigating the detrimental effects of chronic neuroinflammation.

Future research should focus on further elucidating the intricate regulatory mechanisms governing KCNK13 expression and function in different disease contexts. The development of novel, highly specific pharmacological tools will be instrumental in dissecting its precise role in microglial pathophysiology and in validating its therapeutic potential in preclinical models. Ultimately, a deeper understanding of KCNK13 channelopathies will pave the way for the development of innovative and targeted therapies for a range of debilitating neurological diseases.

References

- 1. KCNK13 - Wikipedia [en.wikipedia.org]

- 2. KCNK13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gene - KCNK13 [maayanlab.cloud]

- 8. Discovery of CVN293, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

KCNK13 Gene Regulation in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The potassium channel, two-pore domain subfamily K, member 13 (KCNK13), also known as THIK-1, has emerged as a critical regulator of cellular excitability and neuroinflammation in the central nervous system (CNS). Predominantly expressed in microglia, KCNK13 plays a pivotal role in setting the resting membrane potential and modulating key microglial functions, including surveillance, motility, and phagocytosis. Its involvement in the activation of the NLRP3 inflammasome positions it as a compelling therapeutic target for a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. This in-depth technical guide provides a comprehensive overview of the current understanding of KCNK13 gene regulation in the CNS, its physiological roles, and its implications for drug development. We present a consolidation of quantitative data on its expression and function, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a valuable resource for the scientific community.

Introduction to KCNK13 (THIK-1)

KCNK13 is a member of the two-pore domain potassium (K2P) channel family, which are known as "leak" channels that contribute to the background potassium conductance, thereby stabilizing the resting membrane potential of cells.[1] In the CNS, KCNK13 is crucial for modulating neuronal responses and is a key player in microglial function.[1] Its activity is regulated by various factors, including G-protein coupled receptors (GPCRs), signaling lipids like arachidonic acid, and pharmacological agents such as the anesthetic halothane.[1][2]

Recent research has highlighted the significant role of KCNK13 in neuroinflammatory processes. Specifically, it has been identified as an upstream regulator of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response that has been implicated in the pathology of several neurodegenerative diseases.[3] This has led to the development of selective KCNK13 inhibitors as potential therapeutic agents for these conditions.

Quantitative Data on KCNK13 Expression and Function

mRNA and Protein Expression in the CNS

KCNK13 expression is notably enriched in the CNS, with a particularly high concentration in microglia compared to other cell types like neurons and astrocytes.[4][5] This specific expression pattern underscores its importance in microglial biology and neuroinflammation.

| Parameter | Cell Type/Region | Method | Finding | Reference |

| mRNA Expression | Human Microglia vs. other CNS cells | NETSseq | Highly specific expression in microglia.[6] | [6] |

| mRNA Expression | Human Brain Regions | RNA-seq | Low regional specificity across the human brain.[7] | [7] |

| Protein Expression | Human Brain | Immunohistochemistry | Localized to microglia, particularly in association with amyloid-β plaques in Alzheimer's disease.[8] | [8] |

| Protein Expression | Rat Ventral Tegmental Area (VTA) | Immunohistochemistry | KCNK13 protein levels are significantly reduced during brain slice preparation for electrophysiology.[9][10] | [9][10] |

Electrophysiological Properties

KCNK13 channels exhibit distinct electrophysiological characteristics that define their function as background potassium channels.

| Parameter | Value/Description | Experimental System | Reference |

| Single-Channel Conductance | ~5 pS | HEK293 cells expressing rat THIK-1 | |

| Rectification | Outwardly rectifying | HEK293 cells expressing THIK-1 | [6] |

| Gating | Exhibits two inner gates and a C-type selectivity filter gate. Modulated by polyunsaturated fatty acids. | Cryo-electron microscopy of human THIK-1 | [2][11] |

| Voltage Dependence | Weak voltage dependence. | [2] |

Pharmacology and Inhibition

The development of selective inhibitors has been crucial for elucidating the function of KCNK13 and for its validation as a drug target.

| Inhibitor | Target | IC50 | Assay | Reference |

| CVN293 | Human KCNK13 | 41.0 ± 8.1 nM | Thallium influx assay | |

| CVN293 | Mouse KCNK13 | 28 ± 0.7 nM | Thallium influx assay | |

| CVN293 | IL-1β release from murine microglia | 24 nM | LPS-primed microglia activation | |

| C101248 | Mouse and Human THIK-1 | ~50 nM | Not specified | [6] |

| Genistein | Human K2P13.1 (THIK-1) | 12.3 µM | Whole-cell patch clamp in CHO cells |

Key Signaling Pathways Involving KCNK13

Regulation by G-Protein Coupled Receptors (GPCRs)

KCNK13 activity can be modulated by GPCRs, such as the GABA-B receptor. This regulation plays a role in synaptic inhibition and neuronal excitability.

Role in NLRP3 Inflammasome Activation

In microglia, KCNK13 is a key player in the activation of the NLRP3 inflammasome, a process initiated by stimuli such as extracellular ATP. This pathway is a central focus for therapeutic intervention in neuroinflammatory diseases.

Detailed Experimental Protocols

Quantitative Real-Time PCR (qPCR) for KCNK13 mRNA Expression

This protocol outlines the steps for quantifying KCNK13 mRNA levels in CNS tissue or isolated cells.

-

RNA Extraction:

-

Isolate total RNA from the tissue or cells of interest using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for KCNK13, and a SYBR Green master mix.

-

Human KCNK13 Primers (Example from OriGene HP214320): [12]

-

Forward: 5'-TACTTCGTGGGCACCGTCGTTT-3'

-

Reverse: 5'-CGCTCCAGGAAGAGGTTGAAGA-3'

-

-

Mouse Kcnk13 Primers (Example from OriGene): [13]

-

Primer sequences are proprietary but can be purchased from suppliers like OriGene (e.g., MP211268).

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Run the qPCR reaction on a real-time PCR system.

-

Calculate the relative expression of KCNK13 mRNA using the ΔΔCt method.

-

Immunohistochemistry (IHC) for KCNK13 Protein Localization

This protocol describes the localization of KCNK13 protein in brain tissue sections.

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in 30% sucrose (B13894) in PBS.

-

Section the brain into 30-40 µm thick sections using a cryostat or vibratome.

-

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with a primary antibody against KCNK13 overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Electrophysiological Recording of KCNK13 Currents

This protocol outlines the whole-cell patch-clamp technique to record KCNK13 currents from microglia in acute brain slices.

-

Slice Preparation:

-

Acutely prepare 200-300 µm thick brain slices from a mouse or rat using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify microglia based on their morphology or by using a transgenic reporter line (e.g., Cx3cr1-EGFP).

-

Pull patch pipettes from borosilicate glass to a resistance of 4-6 MΩ.

-

Fill the pipette with an intracellular solution containing high potassium (e.g., 140 mM K-gluconate).

-

Approach a microglial cell and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record currents in voltage-clamp mode. A voltage ramp or step protocol can be used to elicit KCNK13 currents.

-

-

Data Analysis:

-

Analyze the recorded currents to determine properties such as current-voltage relationship, conductance, and response to pharmacological agents.

-

Generation of Kcnk13 Knockout Mice

This section provides a general workflow for creating Kcnk13 knockout mice using CRISPR/Cas9 technology.

KCNK13 in Drug Development

The specific expression of KCNK13 in microglia and its role in neuroinflammation make it an attractive target for the development of novel therapeutics for neurodegenerative diseases.

CVN293: A Case Study

Cerevance's CVN293 is a potent and selective oral inhibitor of KCNK13.[16] Preclinical studies have demonstrated its ability to inhibit the NLRP3 inflammasome-mediated production of IL-1β.[11] A Phase 1 clinical trial in healthy volunteers showed that CVN293 was generally well-tolerated and demonstrated robust brain penetration, supporting its further development for neurodegenerative conditions.[1][7][17]

| CVN293 Phase 1 Trial Summary | |

| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study in 72 healthy adult volunteers.[1][7][17] |

| Safety and Tolerability | Generally well-tolerated with no severe or dose-limiting adverse events. All related adverse events were mild.[1][7][17] |

| Pharmacokinetics | Dose-dependent increases in plasma exposure. Cerebrospinal fluid (CSF) sampling demonstrated high levels of central nervous system (CNS) exposure.[1][7][17] |

| Conclusion | The favorable safety and pharmacokinetic profile supports the advancement of CVN293 into Phase 2 studies for neurodegenerative diseases characterized by neuroinflammation.[1][7][17] |

Conclusion

KCNK13 has emerged from being a member of a large family of potassium channels to a key player in the regulation of microglial function and neuroinflammation in the CNS. Its specific expression profile and its critical role in the NLRP3 inflammasome pathway have positioned it as a prime therapeutic target. The development of selective inhibitors like CVN293 marks a significant step towards translating our understanding of KCNK13 biology into tangible clinical benefits for patients with debilitating neurodegenerative diseases. This guide provides a foundational resource for researchers and drug developers to further explore the multifaceted roles of KCNK13 and to accelerate the development of novel therapies targeting this important channel.

References

- 1. Tissue expression of KCNK13 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. Gating mechanism of the two-pore-domain potassium channel THIK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential contribution of THIK-1 K+ channels and P2X7 receptors to ATP-mediated neuroinflammation by human microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kv1.3 In Microglia: Neuroinflammatory Determinant and Promising Pharmaceutical Target [jneurology.com]

- 5. Microglia Kv1.3 Channels Contribute to Their Ability to Kill Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KCNK13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Potassium Channel Kv1.3 Is Highly Expressed by Microglia in Human Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. KCNK13 potassium channels in the ventral tegmental area of rats are important for excitation of ventral tegmental area neurons by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of CVN293, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. The GABAB receptor mediates neuroprotection by coupling to G13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. benchchem.com [benchchem.com]

- 17. Gene - KCNK13 [maayanlab.cloud]

The Physiological Role of THIK-1 in Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tandem Pore Domain Halothane-Inhibited K+ Channel 1 (THIK-1), also known as KCNK13 or K2P13.1, is a member of the two-pore domain potassium (K2P) channel family.[1] These channels are critical contributors to the "leak" potassium currents that are fundamental in establishing and maintaining the resting membrane potential in a variety of cell types, including neurons and glia.[2] By controlling the efflux of potassium ions, THIK-1 plays a significant, albeit complex, role in regulating cellular excitability. While initially characterized by its inhibition by the anesthetic halothane (B1672932) and activation by arachidonic acid, recent research has unveiled its multifaceted involvement in both direct neuronal function and indirect modulation via glial cells, particularly microglia.[1][3]

This technical guide provides an in-depth examination of the physiological role of THIK-1 in the nervous system. It synthesizes current knowledge on its electrophysiological properties, its influence on neuronal and microglial function, and its emerging role in neuroinflammation and synaptic plasticity.

Expression and Distribution in the Central Nervous System

THIK-1 channels are expressed in both neurons and glial cells.[2] Notably, THIK-1 expression is highly enriched in microglia, the resident immune cells of the brain, where it is a primary driver of the resting membrane potential.[1][2][4] Functional THIK-1 channels have also been identified in various neuronal populations, including:

-

Cerebellar Purkinje neurons[6]

-

Glossopharyngeal neurons[3]

-

Neurons in the retrotrapezoid nucleus involved in chemoreception[3]

-

Dorsal root ganglion neurons involved in pain processing[1]